(3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride
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Overview
Description
(3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride: is a chemical compound with the molecular formula C10H13Cl2N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with various cellular targets . For instance, some imidazole derivatives add a myristoyl group to the N-terminal glycine residue of certain cellular proteins .
Mode of Action
For example, some imidazole compounds produce nitric oxide (NO), a messenger molecule with diverse functions throughout the body .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The action of imidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme interactions and as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- (3-(1H-Imidazol-1-yl)phenyl)methanol
- (3-(1H-Imidazol-1-yl)phenyl)acetic acid
- (3-(1H-Imidazol-1-yl)phenyl)ethanamine
Uniqueness: (3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and biological systems.
Properties
IUPAC Name |
(3-imidazol-1-ylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;;/h1-6,8H,7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJYTWRQFFIHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377033-94-6 |
Source
|
Record name | [3-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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